molecular formula C11H9FN4 B1398809 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-19-9

5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1398809
CAS No.: 1159678-19-9
M. Wt: 216.21 g/mol
InChI Key: OGTRPFVQRHYOOT-UHFFFAOYSA-N
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Description

5-Amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyrazole ring, an amino group, a fluorine atom, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

  • Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

  • Introduction of the Cyano Group: The cyano group can be introduced using reagents like cyanogen bromide or potassium cyanide.

Industrial Production Methods: In an industrial setting, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Large-scale production may involve continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, amines

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Alkylated or amino-substituted derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile

  • 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness: 5-Amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the fluorine atom at the 5-position and the methyl group at the 2-position contribute to its unique properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

5-amino-1-(5-fluoro-2-methylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4/c1-7-2-3-9(12)4-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTRPFVQRHYOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(Ethoxymethylene)malononitrile (CAS no. 123-06-8) (3.18 g, 26.04 mmol) was added portionwise to the stirred solution of (5-fluoro-2-methylphenyl)hydrazine hydrochloride (CAS no. 325-50-8) (4.6 g, 26.04 mmol) and N,N-diisopropylethylamine (5.90 mL, 33.86 mmol) in MeOH (50 mL), under nitrogen at 5° C. The resulting solution was allowed to stir for a further 30 minutes at this temperature. The reaction mixture was then heated to reflux and was stirred for 3 hours. The reaction mixture was allowed to cool to ambient temperature. The reaction mixture was evaporated to dryness, redissolved in EtOAc (200 mL), washed with water (50 mL), and saturated brine (50 mL). The organic layer was dried (MgSO4), filtered and evaporated to afford crude product. This was purified by flash silica chromatography, elution gradient 0 to 50% EtOAc in isohexane to afford the product (1.076 g, 19.11%). 1H NMR (400 MHz, DMSO) δ 2.00 (3H, s), 6.56 (2H, s), 7.20 (1H, dd), 7.29 (1H, td), 7.43 (1H, t), 7.75 (1H, s); m/z (ES+) (M+H)+=217; HPLC tR=1.61 min.
Quantity
0 (± 1) mol
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0 (± 1) mol
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5.9 mL
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50 mL
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Yield
19.11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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